molecular formula C20H20ClN3O2 B12181351 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No.: B12181351
M. Wt: 369.8 g/mol
InChI Key: MCITYFDFXVDDJN-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is a synthetic small molecule featuring a benzimidazole-piperidine core linked to a 4-chlorophenoxy-substituted ethanone moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, often enhancing binding affinity to biological targets such as enzymes or receptors . The piperidine ring contributes to improved solubility and bioavailability, while the 4-chlorophenoxy group may influence lipophilicity and target selectivity .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C20H20ClN3O2/c21-15-5-7-16(8-6-15)26-13-19(25)24-11-9-14(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,14H,9-13H2,(H,22,23)

InChI Key

MCITYFDFXVDDJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a piperidine derivative.

    Chlorophenoxy Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the chlorophenoxy group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance (Hypothesized/Reported) Reference
Target compound C20H19ClN4O2 (estimated) ~394.85 Benzimidazole, piperidine, 4-chlorophenoxy Potential kinase/enzyme inhibition -
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethanone C20H18Cl2N2OS2 437.41 Benzothiazole, dichlorophenyl sulfanyl Antimicrobial activity (structural inference)
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone C16H11Cl2N3O2 356.19 Triazole, dual chlorophenoxy Antifungal/antiviral applications
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone C14H16ClN5O3S2 410.89 Sulfonylpiperazine, triazole sulfanyl Enzyme inhibition (e.g., 17β-HSD)
1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]ethanone C26H27ClN4O2 (estimated) ~463.97 Chlorophenoxy, aromatic amines Kinase/GPCR modulation (synthesis pathway)

Key Observations

Benzimidazole vs. Benzothiazole/Benzothiazin Replacements :

  • Replacing benzimidazole with benzothiazole (e.g., ) or benzothiazin (e.g., ) alters electronic properties and binding interactions. Benzothiazoles often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, while benzimidazoles are more common in kinase inhibitors .

Chlorophenoxy Group Positioning: The 4-chlorophenoxy group in the target compound differs from analogs with 2,6-dichlorophenyl sulfanyl () or dual chlorophenoxy substituents (). These variations influence steric hindrance and target selectivity. For example, the dichlorophenyl sulfanyl group in may enhance membrane penetration in antimicrobial contexts.

Piperidine vs. Sulfonyl groups (as in ) are often employed to modulate metabolic stability.

Ethanone-Linked Functional Groups: The ethanone linker in the target compound is shared across analogs but paired with diverse moieties (triazole in , sulfanyl in ). Triazole groups () are associated with antifungal activity via cytochrome P450 inhibition, while sulfanyl groups () may enhance redox activity.

Biological Activity

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a benzimidazole ring, a piperidine moiety, and a chlorophenoxy group. Its molecular formula is C18H19ClN2OC_{18}H_{19}ClN_2O, with a molecular weight of approximately 320.81 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone possess activity against various bacterial and fungal strains.

Microorganism MIC (µg/mL) Standard Comparison
Staphylococcus aureus25Ampicillin (50)
Escherichia coli50Ciprofloxacin (25)
Candida albicans100Fluconazole (250)

These results suggest that the compound exhibits promising antimicrobial effects, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds related to 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Standard Drug
HCT116 (Colon Cancer)5.855-Fluorouracil (9.99)
MCF7 (Breast Cancer)6.20Doxorubicin (8.50)

The above data indicates that this compound displays superior activity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer agent.

The biological activities of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation: The piperidine moiety may interact with neurotransmitter receptors, contributing to its central nervous system effects.

Case Studies

Several studies have documented the efficacy of benzimidazole derivatives in clinical settings:

  • A study published in Pharmaceutical Research demonstrated that a related benzimidazole compound significantly reduced tumor size in murine models of breast cancer, indicating its potential for therapeutic use.
  • Another investigation focused on the antimicrobial properties of similar compounds found that they effectively treated infections resistant to conventional antibiotics.

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